2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide
Description
2-[(3,3-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide (CAS: 1342347-81-2) is a substituted acetamide featuring a 3,3-dimethylcyclohexylamine moiety attached to an N,N-dimethylacetamide backbone. Its molecular formula is C₁₂H₂₄N₂O, with a molecular weight of 212.33 g/mol .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H24N2O/c1-12(2)7-5-6-10(8-12)13-9-11(15)14(3)4/h10,13H,5-9H2,1-4H3 |
InChI Key |
CSXHSZHKDLYHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NCC(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide typically involves the reaction of 3,3-dimethylcyclohexylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and selected analogs:
Key Observations:
- Cyclohexyl vs. Aromatic Amines: The target compound’s 3,3-dimethylcyclohexyl group introduces significant steric bulk compared to planar aromatic amines (e.g., 2,3-dimethylphenyl in ). This may reduce binding affinity in biological systems requiring planar interactions but improve solubility in nonpolar environments .
- Isomeric Effects : The 3,3-dimethylcyclohexyl isomer (target) vs. 3,4-dimethylcyclohexyl () highlights the role of substituent positioning. The 3,3 configuration may enforce a specific chair conformation in the cyclohexane ring, altering intermolecular interactions .
Biological Activity
2-[(3,3-Dimethylcyclohexyl)amino]-N,N-dimethylacetamide, commonly referred to as DMAC, is an organic compound with significant applications in various fields, particularly in pharmaceuticals and chemical synthesis. This article explores the biological activity of DMAC, summarizing its pharmacological properties, toxicity, and relevant research findings.
- Molecular Formula : C12H24N2O
- Molecular Weight : 212.33176 g/mol
- CAS Number : [Not specified in the search results]
Pharmacological Properties
DMAC exhibits a range of biological activities, primarily attributed to its structural characteristics as a dimethylacetamide derivative. Its pharmacological profile includes:
- Solvent Properties : DMAC is a polar solvent, widely used in organic synthesis and as an excipient in drug formulations due to its high miscibility with water and organic solvents .
- Biological Monitoring : Studies have shown that DMAC and its metabolite N-methylacetamide (NMA) can accumulate in the urine of workers exposed to this compound in industrial settings. High levels of these substances were noted among workers involved in the operation of machinery .
Toxicity and Safety Profile
The safety profile of DMAC has been extensively studied, revealing several critical findings:
- Acute Toxicity : DMAC is classified as having low acute toxicity; however, chronic exposure can lead to hepatotoxicity and central nervous system effects such as depression and hallucinations at high doses (400 mg/kg body mass daily) .
- Reproductive Toxicity : The compound has been identified as a substance of very high concern (SVHC) due to its potential reproductive toxicity. Regulatory bodies have classified it under categories indicating suspected reproductive damage .
Table 1: Toxicological Data Summary
| Parameter | Observations |
|---|---|
| Acute Toxicity | Low; chronic exposure may cause hepatotoxicity |
| Reproductive Toxicity | Suspected reproductive harm (Category 2) |
| Specific Target Organ Toxicity | May cause damage through prolonged exposure |
| Eye Irritation | Causes serious eye irritation (Category 2) |
| Inhalation Toxicity | Toxic if inhaled (Category 3) |
Case Studies and Research Findings
- Occupational Exposure Study : A study conducted on workers exposed to DMAC showed significant concentrations of both DMAC and NMA in urine samples. The study highlighted the importance of monitoring occupational exposure to prevent potential health risks associated with chronic exposure .
- Developmental Toxicity Research : Animal studies indicated that high doses of DMAC could lead to developmental toxicity, including teratogenic effects observed in rats at doses that also caused maternal toxicity. The NOEL (No Observed Effect Level) was determined to be around 160 mg/kg bw/day .
- Epidemiological Studies : A retrospective epidemiological study involving 571 workers exposed to DMAC found no significant correlation between DMAC exposure and tumor development, suggesting that while DMAC poses certain health risks, its carcinogenic potential may be limited under specific exposure conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
